2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C11H7Cl3N2OS and its molecular weight is 321.6 g/mol. The purity is usually 95%.
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Biological Activity
2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-containing compound that has garnered attention due to its potential biological activities. This compound, identified by CAS number 1365963-22-9, features a complex structure that includes chlorinated phenyl and thiazole moieties, which are known for their diverse pharmacological properties.
- Molecular Formula : C11H7Cl3N2OS
- Molecular Weight : 321.6 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including anticancer, antimicrobial, and anticonvulsant effects. The specific biological activities of this compound are explored below.
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. In particular:
- Cytotoxicity Studies : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) analyses have shown that modifications to the thiazole structure can enhance its efficacy against tumor cells .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | A431 (human epidermoid carcinoma) | < 10 |
Other thiazole derivatives | U251 (human glioblastoma) | < 20 |
Antimicrobial Activity
The presence of chlorine substituents in the phenyl ring is believed to enhance the antimicrobial efficacy of thiazole derivatives. Research has indicated that compounds similar to this compound demonstrate significant activity against various bacterial strains .
Anticonvulsant Activity
Thiazole compounds have also been evaluated for their anticonvulsant properties. The mechanism of action is thought to involve modulation of neurotransmitter systems within the central nervous system:
- Mechanism Insights : The presence of the thiazole moiety may facilitate interactions with GABA receptors or sodium channels .
Case Studies and Research Findings
Several studies have highlighted the potential applications of thiazole derivatives in drug development:
- Study on Structure-Activity Relationship :
- Anticancer Efficacy :
- Synergistic Effects :
Properties
IUPAC Name |
2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-3-6(13)1-2-8(7)14/h1-3,5H,4H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWQRLVMZPCIAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)NC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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